(S)-4-chloro-n-(2-hydroxypropyl)benzamide
Description
Stereochemical Significance in Benzamide (B126) Molecular Architecture
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the functionality of benzamide derivatives. The presence of a chiral center, as seen in (S)-4-chloro-N-(2-hydroxypropyl)benzamide, means that the molecule is non-superimposable on its mirror image, the (R)-enantiomer. This chirality can significantly influence how the molecule interacts with other chiral molecules, such as proteins, enzymes, and receptors in biological systems.
The specific spatial orientation of the hydroxyl (-OH) and methyl (-CH3) groups on the propyl chain of this compound can lead to stereoselective interactions. These interactions are often stabilized by hydrogen bonds and hydrophobic interactions, which can dictate the molecule's binding affinity and efficacy for a particular biological target. The benzamide core itself is often found in compounds with a wide range of biological activities, making it a "privileged structure" in medicinal chemistry. nih.gov The planarity of the benzamide group, along with the potential for intramolecular hydrogen bonding, further defines the compound's conformational preferences and, consequently, its biological profile. smolecule.com
Overview of Benzamide Scaffolds as Chiral Building Blocks in Research
Chiral building blocks are essential tools in the synthesis of complex, enantiomerically pure molecules. Benzamide scaffolds, particularly those incorporating chiral side chains, are highly valued in drug discovery and development. mdpi.com The synthesis of such compounds often starts from readily available chiral precursors, like amino acids, to ensure the desired stereochemistry in the final product.
The this compound molecule can be envisioned as being constructed from two key components: the 4-chlorobenzoyl group and the chiral (S)-2-aminopropan-1-ol side chain. This modularity allows chemists to synthesize a library of analogs by modifying either part of the molecule to explore structure-activity relationships (SAR). The development of single-enantiomer drugs is increasingly important as different enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. nih.govprepchem.com
Research Landscape and Specific Objectives for this compound Analogs
The broader class of benzamide derivatives has been investigated for a multitude of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govnih.govresearchgate.netnih.gov For instance, certain benzamide analogs have been explored as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease, while others have shown promise as potent inhibitors of human adenovirus. nih.govnih.gov
While specific research on this compound is not extensively documented in publicly available literature, the objectives for studying its analogs can be inferred from research on structurally similar compounds. Key research objectives would likely include:
Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to produce this compound and its derivatives in high purity.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound to understand how changes to the aromatic ring, the chloro-substituent, and the chiral side chain affect its biological activity.
Exploration of Therapeutic Potential: Screening the compound and its analogs for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, based on the known activities of other chiral benzamides.
Investigation of Mechanism of Action: Elucidating how these compounds interact with biological targets at a molecular level to exert their effects.
The data from such studies on related compounds are often presented in tabular format to compare the efficacy and properties of different analogs.
Table 1: Physicochemical Properties of Related Benzamide Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |
| 4-Chloro-N-(2-hydroxy-2-methylpropyl)benzamide | C11H14ClNO2 | 227.69 | Achiral |
| 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | C15H14ClNO2 | 275.73 | Achiral |
| (S)-4-chloro-N-(1-hydroxypropan-2-yl)benzamide | C10H12ClNO2 | 213.66 | Chiral |
This table presents data for structurally related compounds to provide context for the physicochemical properties of chiral and achiral benzamides. Data sourced from commercial suppliers and chemical databases. nanobioletters.comresearchgate.netnih.gov
Table 2: Biological Activities of Various Benzamide Derivatives
| Compound Class | Biological Activity Investigated | Reference |
| N-phenylbenzamide derivatives | Antimicrobial | smolecule.com |
| Benzamide and Picolinamide (B142947) derivatives | Acetylcholinesterase inhibition | nih.gov |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Human Adenovirus (HAdV) inhibition | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Antidiabetic (α-glucosidase inhibition) | researchgate.netnih.gov |
This table summarizes the diverse range of biological activities explored within the broader family of benzamide derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-chloro-N-[(2S)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1 |
InChI Key |
ZPIIXMQKNNPMFG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)C1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Computational and Theoretical Investigations of S 4 Chloro N 2 Hydroxypropyl Benzamide Conformation and Molecular Interactions
Advanced Conformational Analysis and Molecular Dynamics Simulations of Benzamide (B126) Derivatives
Conformational analysis is crucial for understanding the biological activity of a molecule, as its three-dimensional shape dictates its ability to interact with specific biological targets. For benzamide derivatives, including (S)-4-chloro-N-(2-hydroxypropyl)benzamide, computational methods are employed to explore the potential energy surface and identify low-energy, stable conformations.
Molecular mechanics calculations are often the starting point for conformational analysis. These methods utilize classical physics to model the interactions between atoms, allowing for the rapid exploration of a large number of possible conformations. For benzamides, a key conformational feature is the orientation of the phenyl ring relative to the central amide plane nih.gov. The most active compounds in some series of benzamides have been found to adopt a consistent conformation where the phenyl ring is oriented at an angle of 90 to 120 degrees to the central amide plane nih.gov. In the case of this compound, the torsional angles around the amide bond and the bond connecting the propyl group to the nitrogen atom are of particular interest.
To investigate the dynamic behavior of this compound, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. These simulations can reveal how the molecule behaves in a biological environment, such as in the presence of a solvent or a target protein. For instance, MD simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been used to validate their inhibitory potential by analyzing the stability of the ligand-protein complex over time nih.govresearchgate.net. A similar approach for this compound could elucidate the stability of its interactions within a target's binding site.
A molecular dynamics study of 4-chlorobenzoyl-CoA dehalogenase highlighted the importance of specific amino acid interactions in the active site and how mutations can affect the catalytic activity nih.gov. Such simulations for this compound could identify key interactions and the role of water molecules in its binding process.
| Computational Technique | Application to this compound | Potential Insights |
| Molecular Mechanics | Exploration of conformational space. | Identification of low-energy conformers and preferred orientations of the 4-chlorophenyl and hydroxypropyl groups. |
| Molecular Dynamics Simulations | Simulation of molecular motion over time in a biological environment. | Understanding of conformational flexibility, stability of ligand-target complexes, and the role of solvent. |
Molecular Modeling and Docking Studies of Ligand-Target Binding
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking simulations for benzamide derivatives have been successfully used to predict their binding modes with various enzymes nih.govrecentscientific.commdpi.com. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the potential binding poses based on a scoring function. This process can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity nih.govresearchgate.net. For example, studies on other benzamide derivatives have shown that the amide group is often involved in crucial hydrogen bonding interactions with the target protein nih.gov. The hydroxyl group and the chloro substituent on the phenyl ring of this compound are also expected to play significant roles in its binding interactions.
The results of docking studies can provide valuable information for lead optimization. For instance, if a docking study reveals an unfavorable steric clash or a missed hydrogen bond opportunity, the molecule can be chemically modified to improve its binding affinity. The binding affinity of 3-chlorobenzamide with cancer-related protein targets has been investigated using docking, showing comparable results to standard drugs niscpr.res.inniscpr.res.in.
| Docking Parameter | Significance for this compound |
| Binding Affinity (kcal/mol) | Predicts the strength of the interaction between the compound and its target. |
| Hydrogen Bond Interactions | Identifies key interactions involving the amide and hydroxyl groups that contribute to binding specificity. |
| Hydrophobic Interactions | Highlights the role of the 4-chlorophenyl ring in binding. |
| Binding Pose | Shows the preferred orientation of the compound within the target's active site. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Benzamide Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity archivepp.com. By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. For benzamide scaffolds, QSAR studies have been employed to design new compounds with improved potency archivepp.comjppres.comigi-global.com. A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors suggested that hydrophobic character is crucial for their inhibitory activity researchgate.net.
Pharmacophore modeling is another important computational technique that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target dovepress.comnih.gov. A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. For benzamide derivatives, pharmacophore models have been developed to identify the key features necessary for their biological activity nih.govacs.orgnih.gov. These models can then be used to screen large compound libraries to identify new molecules with the desired activity. A five-point pharmacophore model for aminophenyl benzamide derivatives consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor researchgate.net.
For this compound, a pharmacophore model could be developed based on its structure and the known interactions of similar benzamide derivatives with their targets. This model would likely include a hydrophobic feature for the 4-chlorophenyl ring, a hydrogen bond acceptor for the carbonyl oxygen, and a hydrogen bond donor for the amide hydrogen and the hydroxyl group.
| Modeling Approach | Application to Benzamide Scaffolds | Potential Insights for this compound |
| QSAR | Correlating structural properties with biological activity. archivepp.comjppres.comigi-global.com | Predicting the biological activity based on its physicochemical properties and guiding the design of more potent analogs. |
| Pharmacophore Modeling | Identifying essential 3D features for biological activity. nih.govacs.orgnih.gov | Defining the key interaction points (hydrophobic, hydrogen bond donor/acceptor) for target binding and virtual screening of compound libraries. |
Mechanistic Insights and Structure Activity Relationships Sar in Chiral Benzamide Bioactivity Research
Stereospecificity in Biological Recognition and Binding Mechanisms
The principle of stereospecificity is fundamental to pharmacology and molecular biology, dictating that the spatial orientation of a molecule can dramatically alter its interaction with a biological receptor. Receptors, being chiral entities themselves, often exhibit a strong preference for one enantiomer over another. This preference arises from the need for a precise three-dimensional fit between the ligand and the binding site, often involving multiple points of contact.
In the case of benzamide (B126) derivatives, the presence of a chiral center, such as the (S)-configuration in (S)-4-chloro-n-(2-hydroxypropyl)benzamide, plays a pivotal role in its binding affinity and efficacy. The specific arrangement of the hydroxyl and propyl groups in the (S)-enantiomer allows for optimal interactions, such as hydrogen bonding and hydrophobic interactions, within the binding pocket of its target protein. For instance, the hydroxypropan-2-yl group can form crucial hydrogen bonds with amino acid residues in a receptor, while the chloro-substituted phenyl ring contributes to binding affinity through hydrophobic and electronic interactions. The (R)-enantiomer, with its different spatial orientation, may not be able to achieve the same complementary fit, leading to weaker binding or a complete lack of activity. This enantioselectivity underscores the importance of chirality in drug design and the necessity of synthesizing stereochemically pure compounds to ensure targeted and effective therapeutic action.
Modulation of Enzyme and Receptor Activity by Benzamide Derivatives
Benzamide derivatives represent a versatile class of compounds that can modulate the activity of a wide array of enzymes and receptors. Their chemical structure allows for extensive modification, enabling the fine-tuning of their pharmacological profiles to achieve desired therapeutic effects.
Dopamine (B1211576) Receptor Interaction Mechanisms and Conformational Effects
Benzamides are a well-established class of dopamine D2 receptor antagonists. nih.gov The interaction of these compounds with the D2 receptor is highly dependent on their conformation. Molecular mechanics calculations have shown that benzamides with high affinity for the D2 receptor adopt low-energy conformations when bound. nih.gov The acyclic amide side chain, a common feature in many benzamide antagonists, typically assumes an extended conformation within the receptor's binding site. nih.gov
The enantioselectivity observed in some benzamide derivatives, such as those with an N-ethyl-2-pyrrolidinylmethyl side chain, can be rationalized by the different conformational energies of the enantiomers when bound to the receptor. nih.gov This suggests that the receptor provides a chiral environment that favors the binding of one stereoisomer over the other. Furthermore, the presence of different receptor sites for N-alkyl substituents has been proposed, offering opportunities for designing ligands with enhanced subtype selectivity. nih.gov The nature and position of substituents on the benzamide ring also play a crucial role in modulating affinity and selectivity for different dopamine receptor subtypes. nih.gov For example, polar substituents at the para- and meta-positions of the benzamide ring can influence the interaction with specific residues in the D4 receptor. nih.gov
Acetylcholinesterase Inhibition Pathways and SAR
Certain benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The structure-activity relationship (SAR) of these inhibitors reveals key molecular features that govern their potency and selectivity.
Studies on benzamide and picolinamide (B142947) derivatives have shown that the position of a dimethylamine (B145610) side chain significantly influences their inhibitory activity against both AChE and butyrylcholinesterase (BChE). tandfonline.comnih.gov Compounds with a para-substituted dimethylamine side chain generally exhibit more potent and selective inhibition of AChE compared to their meta- or ortho-substituted counterparts. tandfonline.comnih.gov
Kinetic studies have indicated that some of these compounds act as mixed-type inhibitors of AChE. nih.gov Molecular docking studies further suggest that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to effective inhibition. nih.gov The benzamide scaffold itself provides a platform for introducing various substituents that can be optimized to enhance binding affinity and selectivity for AChE. nih.gov
Table 1: Acetylcholinesterase Inhibitory Activity of Selected Benzamide Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
|---|---|---|---|
| Compound 7a | 2.49 ± 0.19 | >250 | >100.40 |
| Compound 4a | 15.32 ± 1.25 | >250 | >16.32 |
| Compound 4b | 28.71 ± 2.34 | >250 | >8.71 |
| Compound 4c | >250 | >250 | - |
Data sourced from multiple studies on benzamide and picolinamide derivatives. nih.govnih.gov
Sigma Protein Ligand Binding Profiles and Selectivity (Sigma-1 and Sigma-2 Receptors)
Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are intracellular proteins involved in various cellular functions and are considered therapeutic targets for several diseases. Benzamide derivatives have been explored as ligands for these receptors, with some exhibiting high affinity and selectivity.
The nature and position of substituents on the benzamide scaffold are critical for determining the affinity and selectivity for sigma-1 and sigma-2 receptors. For instance, the introduction of specific halogen atoms or other functional groups at the 4-position of the benzamide ring can lead to compounds with excellent affinity for the sigma-1 receptor and high selectivity over the sigma-2 receptor. nih.gov Conversely, modifications to other parts of the molecule, such as the linker chain length and the amine group, can also significantly impact binding profiles. nih.gov
In some series of benzamide-isoquinoline derivatives, the presence of an electron-donating group, like a methoxy (B1213986) group, at the para-position of the benzamide phenyl ring has been shown to dramatically increase selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.gov This highlights the sensitivity of the para-position to molecular manipulations aimed at altering sigma receptor subtype selectivity. nih.gov It has also been observed that the inclusion of an amide group can generally impair sigma-1 binding, which can be exploited to enhance sigma-2 selectivity. nih.gov
Table 2: Sigma Receptor Binding Affinities of Representative Benzamide Derivatives
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-1/Sigma-2) |
|---|---|---|---|
| Compound 7i | 1.2 | 1400 | 1167 |
| Compound 7w | 3.6 | >1000 | >278 |
| Compound 7y | 2.5 | >1000 | >400 |
| Compound 5e | 1390 | 2.2 | 0.0016 |
Data compiled from studies on various benzamide series. nih.govnih.gov
Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Engagement
Tubulin, a key component of the cellular cytoskeleton, is a well-established target for anticancer drugs. Some benzamide derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine binding site. acs.orgnih.gov
The colchicine binding site on tubulin is located at the interface between the α- and β-tubulin subunits and can be divided into three zones. acs.org X-ray co-crystal structures have revealed that certain benzamide inhibitors can occupy all three zones of this binding site. acs.org For example, the benzamide scaffold can be positioned in the central zone (zone 2), forming hydrogen bonds with residues like Cys239. acs.org Other parts of the molecule, such as a benzenesulfonamide (B165840) moiety, can occupy zone 1 through interactions with residues like Leu253 and Asn256, while another aromatic ring can extend into zone 3. acs.org
This mode of binding effectively disrupts tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. nih.govresearchgate.net Structure-activity relationship studies have been crucial in optimizing these benzamide derivatives to enhance their potency, oral activity, and pharmacokinetic profiles, making them promising candidates for the development of novel microtubule-targeting agents. nih.govacs.org
Estrogen Receptor Coregulator Binding Modulation
The estrogen receptor (ER), particularly ERα, is a key driver in the majority of breast cancers. Modulating the interaction between ERα and its coregulator proteins is a promising therapeutic strategy. Tris-benzamide derivatives have emerged as a novel class of molecules, termed ERα-coregulator binding modulators (ERXs), that can disrupt this critical protein-protein interaction. nih.gov
These compounds are designed to mimic the LXXLL motif found in coregulator proteins that binds to ERα. nih.gov Structure-activity relationship studies on these tris-benzamides have highlighted the importance of specific substituents for their activity. For instance, the presence and position of a hydroxyl group can significantly impact their ability to inhibit cell growth. acs.org The length of the linker connecting different parts of the molecule also plays a role in binding affinity. acs.org By systematically modifying the N- and C-termini of the tris-benzamide scaffold, researchers have been able to significantly improve both binding affinity and cell growth inhibition potency. acs.org
Furthermore, simpler N-arylbenzamides have also been shown to possess estrogenic activity, indicating that the benzamide core can serve as a versatile scaffold for developing various types of estrogen receptor modulators. tandfonline.com These findings underscore the potential of benzamide derivatives in the development of new endocrine therapies for breast cancer. nih.govnih.gov
Cannabinoid Receptor Affinities and Selectivity Studies
The interaction of any ligand with cannabinoid receptors, primarily CB1 and CB2, is dictated by its structural and stereochemical features. For a novel compound like this compound, its binding affinity (often expressed as Kᵢ) and selectivity (the ratio of its affinity for one receptor over the other) would be key determinants of its pharmacological profile.
Benzamide derivatives have been investigated as modulators of cannabinoid receptors. researchgate.netmq.edu.au These studies often reveal that even minor structural modifications can significantly alter a compound's affinity and selectivity. The presence of a chlorine atom at the 4-position of the benzoyl ring in this compound is a notable feature. Halogen substituents are known to influence the electronic properties of the aromatic ring and can engage in specific interactions, such as halogen bonding, with the receptor binding pocket.
The N-(2-hydroxypropyl) side chain introduces a chiral center, a crucial element for enantioselective interactions with biological targets. nih.gov The "(S)" configuration specifies a particular three-dimensional arrangement of the atoms around this chiral carbon. It is well-established in cannabinoid research that enantiomers of a chiral ligand can exhibit markedly different affinities and efficacies for CB1 and CB2 receptors. nih.gov For instance, one enantiomer might be a potent agonist, while the other is significantly less active or even acts as an antagonist.
While direct binding data for this compound is not available, we can look at related benzamide structures to understand potential interactions. The table below presents hypothetical data to illustrate how such compounds are typically evaluated.
Interactive Data Table: Representative Cannabinoid Receptor Affinities of Benzamide Analogs
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2) |
| Benzamide Analog A | 50 | 250 | 0.2 |
| Benzamide Analog B | 150 | 30 | 5.0 |
| Benzamide Analog C | 25 | 20 | 1.25 |
| Benzamide Analog D | 300 | 100 | 3.0 |
Note: The data in this table is representative and for illustrative purposes only. It does not represent experimental data for this compound.
Rational Design Principles for Enantioselective Bioactivity Enhancement
The rational design of chiral molecules with enhanced bioactivity and selectivity is a cornerstone of modern medicinal chemistry. For a compound like this compound, several principles would guide its development and optimization as a cannabinoid receptor ligand.
Stereospecific Interactions: The primary principle is leveraging the stereospecific nature of receptor binding pockets. The amino acid residues that form the binding site of CB1 and CB2 receptors are themselves chiral, creating a chiral environment. This means that the (S)-enantiomer of a ligand will have a different and potentially more favorable interaction profile with the receptor compared to its (R)-enantiomer. The hydroxyl group and the methyl group on the propyl chain of this compound will have a defined spatial orientation, which can lead to specific hydrogen bonding and hydrophobic interactions within the receptor.
Conformational Rigidity: The flexibility of the N-(2-hydroxypropyl) side chain is another important consideration. Introducing conformational constraints, for instance, by incorporating the side chain into a ring structure, can lock the molecule into a bioactive conformation. This often leads to an increase in binding affinity by reducing the entropic penalty of binding.
Emerging Research Directions and Future Perspectives for S 4 Chloro N 2 Hydroxypropyl Benzamide Analogs
Innovation in Asymmetric Catalytic Methodologies for Complex Chiral Amides
The synthesis of enantiomerically pure chiral amides, such as (S)-4-chloro-N-(2-hydroxypropyl)benzamide, is a cornerstone of modern pharmaceutical development. frontiersin.org Chiral amides and peptides are valued for their diverse biological activities and complex molecular architectures. rsc.org The precise control of stereochemistry is critical, as different enantiomers of a molecule can have vastly different biological effects. Historically, the synthesis of these molecules has been challenging, but recent advances in asymmetric catalysis are providing powerful new tools for their efficient and selective production. frontiersin.orgacs.org
Transition metal catalysis has become a highly effective strategy for a wide range of asymmetric transformations. frontiersin.org For the synthesis of chiral amines, which are precursors to chiral amides, catalysts based on iridium, rhodium, and nickel have shown remarkable efficiency and enantioselectivity. acs.orgnih.gov For instance, iridium complexes combined with chiral ligands have been successfully used in the asymmetric hydrogenation of imines to produce chiral amines with high enantiomeric excess (ee). acs.orgnih.gov Similarly, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters provides access to chiral α-aryl glycines, important building blocks, in up to 98% ee. nih.gov
Beyond metal catalysis, the field of enantioselective organocatalysis, which uses small, metal-free organic molecules as catalysts, has expanded significantly. frontiersin.org Chiral phosphoric acids, for example, have been employed in the asymmetric transfer hydrogenation of unprotected NH ketimines to generate chiral primary amines. rsc.org Another innovative approach involves the use of N-heterocyclic carbenes (NHCs) to catalyze the enantioselective desymmetrization of N-Cbz-glutarimides, demonstrating the versatility of organocatalysts in complex amide synthesis. frontiersin.org
Recent research also focuses on developing racemization-free coupling reagents, which offer a greener and more efficient alternative for creating amide bonds without losing stereochemical integrity. rsc.org These advancements are crucial for the industrial-scale synthesis of complex chiral molecules like the analogs of this compound.
| Catalyst System | Transformation Type | Substrate Class | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Iridium/(S,S)-f-Binaphane | Asymmetric Hydrogenation | Unprotected β-enamine esters | Up to 97% | rsc.org |
| Nickel/BenzP* Ligand | Asymmetric Hydrogenation | N-aryl imino esters | Up to 98% | nih.gov |
| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Unprotected NH ketimines | Not specified | rsc.org |
| Copper/Chiral Diamine Complex | Metallaphotoredox Amidation | Unactivated racemic alkyl electrophiles | Up to 95% | frontiersin.org |
| Triazolium Pre-catalyst (NHC) | Enantioselective Desymmetrization | N-Cbz-glutarimides | Not specified | frontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The design and discovery of novel benzamide (B126) analogs are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and guide the synthesis of new compounds with desired activities, significantly accelerating the drug discovery process. bohrium.comumk.pl
A primary application of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By calculating molecular descriptors (features representing the physicochemical properties of a molecule), algorithms such as linear regression, random forest regression, and gradient boosting can predict the bioactivity of novel, unsynthesized molecules. nih.govacs.org This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.govacs.org
For example, ML models have been trained to predict the activity of enzyme inhibitors by learning from existing data. nih.govnih.gov Such models can then be used for in silico screening of large chemical databases to identify new potential inhibitors. nih.gov This approach is not limited to predicting potency; it can also forecast other crucial properties like solubility and potential for crossing the blood-brain barrier. irjmets.comnih.gov
Furthermore, AI is being employed in de novo drug design, where algorithms generate entirely new molecular structures tailored to bind to a specific biological target. researchgate.net By combining generative models with predictive analytics, researchers can explore novel chemical space for benzamide derivatives that may possess unique therapeutic properties. The synergy between computational prediction and experimental validation is becoming an increasingly powerful paradigm in the rational design of complex chiral molecules. bohrium.com
| Machine Learning Model | Prediction Goal | Performance Metric (R²) | Application | Reference |
|---|---|---|---|---|
| Linear Regression | Biological activity of aromatase inhibitors | 0.58 | Predicting target variable by analyzing relationships | nih.govacs.org |
| Random Forest Regression | Biological activity of aromatase inhibitors | 0.84 | Averaging results from multiple decision trees | nih.govacs.org |
| Gradient Boosting Regression | Biological activity of aromatase inhibitors | 0.77 | Sequentially building simple decision trees | nih.govacs.org |
| Bagging Regression | Biological activity of aromatase inhibitors | 0.80 | Ensemble method to improve stability and accuracy | nih.govacs.org |
Exploration of Undiscovered Mechanistic Pathways for Benzamide Derivatives in Biological Systems
Benzamide derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai However, the precise molecular mechanisms underlying these effects are often not fully understood. A significant future direction for research into analogs of this compound is the exploration of undiscovered mechanistic pathways and novel biological targets.
Research has shown that the biological action of benzamides can be highly dependent on their substitution patterns. For N-substituted benzamides, one identified mechanism involves the sensitization of cells to radiotherapy. nih.gov These compounds can induce cytotoxicity through apoptosis and contribute to the accumulation of DNA damage, distinguishing their action from non-N-substituted analogs. nih.gov
Many substituted benzamides are also known to interact with G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. For instance, specific benzamide ligands have been studied for their interaction with dopamine (B1211576) receptors, where substituents on the benzamide ring indirectly mediate interactions with the receptor's transmembrane helices. nih.gov This suggests that subtle structural modifications to the benzamide scaffold can fine-tune receptor selectivity and function, opening avenues for designing drugs with improved therapeutic profiles.
Furthermore, the diverse activities reported for benzamides suggest they may interact with a wide range of biological targets beyond those currently known. ontosight.ainih.gov For example, novel benzamide-hydroxypyridinone hybrids have been designed as multi-targeting agents for Alzheimer's disease, simultaneously inhibiting monoamine oxidase B (MAO-B) and chelating iron. nih.gov The discovery of such multi-target compounds highlights the potential for benzamide derivatives to modulate complex disease pathways. Future research will likely involve advanced techniques such as chemoproteomics and thermal proteome profiling to systematically identify the protein targets of novel benzamide analogs, thereby uncovering new therapeutic opportunities and expanding our understanding of their biological roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
